3-Azidoprop-1-yne
Overview
Description
Scientific Research Applications
1. Dual Resistance to Antiretroviral Drugs
3-Azidoprop-1-yne, as a part of the structure of certain antiretroviral drugs like Zidovudine, plays a role in the therapy against HIV. Research has found that a polymorphism at codon 333 of HIV-1 reverse transcriptase can facilitate dual resistance to Zidovudine and l-2′,3′-Dideoxy-3′-Thiacytidine, indicating the complex interaction and resistance patterns in HIV treatment (Kemp et al., 1998).
2. Fluorescent Derivatives for Biochemical Analysis
The synthesis of fluorescent 1,2,3-triazole derivatives of 3′-deoxy-3-azidothymidine has been explored, demonstrating the utility of azido compounds in creating probes for biochemical research. These derivatives, containing a fluorenylmethyloxycarbonyl fluorescent fragment, aid in the spectral characterization of biochemical substances (Szafrański et al., 2015).
3. Mechanisms of Drug Toxicity and Resistance
Studies on 3'-Azido-3'-deoxythymidine, which includes the azide group, reveal its role in drug toxicity and resistance mechanisms. For instance, it has been shown to inhibit thymidine phosphorylation in mitochondria, potentially contributing to its hepatotoxicity (Lynx et al., 2006). Another study indicates that azidothymidine can cause genotoxicity, particularly to mitochondria, suggesting its impact on genetic stability and toxicity in cellular systems (Cooper & Lovett, 2011).
4. Novel Inhibitors of HIV
The development of novel inhibitors for HIV, utilizing the 3'-azido group of AZT, has been a significant area of research. The creation of 1,2,3-triazoles with potent activity against HIV-1 demonstrates the innovative use of azido compounds in antiviral drug design (Sirivolu et al., 2013).
5. Bioorthogonal Chemistry Applications
3-Azidoprop-1-yne's role in bioorthogonal chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC), highlights its utility in specific biomolecule labeling. This application is crucial for various biological and biochemical studies (van Geel et al., 2012).
properties
IUPAC Name |
3-azidoprop-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3/c1-2-3-5-6-4/h1H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKSFTKZKDBSMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536967 | |
Record name | 3-Azidoprop-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70536967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azidoprop-1-yne | |
CAS RN |
14989-89-0 | |
Record name | 3-Azidoprop-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70536967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.